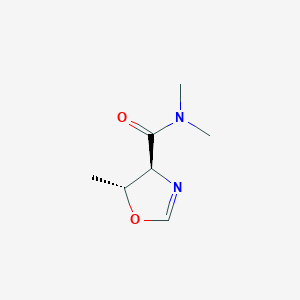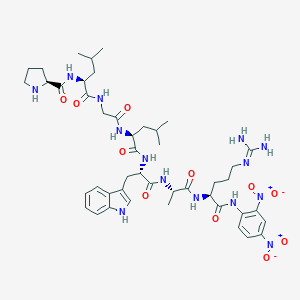
2,4-Dinitrophenylprolyl-leucyl-glycyl-leucyl-tryptophyl-alanyl-argininamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dinitrophenylprolyl-leucyl-glycyl-leucyl-tryptophyl-alanyl-argininamide is a complex peptide compound. Studies on similar dinitrophenyl peptides provide insights into their synthesis, structure, and properties.
Synthesis Analysis
- The synthesis of dinitrophenyl peptides involves condensation reactions and the use of protecting groups for amino acids. In a study by Boissonnas et al. (1958), the synthesis of a similar peptide involved the condensation of trityl-glycyl-ϵ-CBO-L-lysine with L-prolyl-L-valine methyl ester, followed by amidification and trityl group splitting, demonstrating a complex multi-step synthesis process (Boissonnas et al., 1958).
Molecular Structure Analysis
- Investigations into the molecular structure of similar peptides, such as those by Higashijima et al. (1983), involved nuclear magnetic resonance and circular dichroism spectroscopies. These studies reveal details about the peptide's conformation and intramolecular interactions (Higashijima et al., 1983).
Chemical Reactions and Properties
- Peptides like 2,4-Dinitrophenylprolyl-leucyl-glycyl-leucyl-tryptophyl-alanyl-argininamide may undergo various chemical reactions, including deamidation, isomerization, and racemization as explored by Geiger and Clarke (1987). These reactions can significantly alter the peptide's structure and function (Geiger & Clarke, 1987).
Physical Properties Analysis
- The physical properties of dinitrophenyl peptides can be characterized by spectroscopic techniques. Loudfoot and Chan (1967) studied the absorbancy and infrared absorption spectra of similar peptides, providing insights into their photophysical properties (Loudfoot & Chan, 1967).
Chemical Properties Analysis
- The chemical properties of these peptides, such as their reactivity and stability, can be influenced by their amino acid composition and sequence. For instance, the presence of dinitrophenyl groups can affect the peptides' reactivity towards other compounds, as shown in studies on nitrophenyl derivatives of amino acids by Camiolo et al. (2003) (Camiolo et al., 2003).
Aplicaciones Científicas De Investigación
Synthetic Substrates for Collagenase
Research has explored the use of 2,4-dinitrophenyl derivatives of peptides as synthetic substrates for vertebrate collagenase. These compounds have been applied in assays to measure collagenase activity, particularly in the context of rheumatoid arthritis, demonstrating their utility in understanding and diagnosing inflammatory diseases (Masui et al., 1977).
Peptide Characterization and Separation Techniques
Studies have investigated the preparation and properties of dinitrophenyl peptides, focusing on their electrophoretic and thin-layer chromatography separation. This research highlights the peptides' utility in biochemical analysis, offering insights into their structural and chemical properties (Loudfoot & Chan, 1967).
Plant Growth Studies
Dipeptides and amino acids have been examined as nitrogen sources for plant growth, specifically in the callus of Atropa belladonna. This research provides insight into the nutritional requirements and metabolic pathways of plants, contributing to agricultural and botanical science (Salonen & Simola, 1977).
Mass Spectrometrical Analysis of Peptides
The structure of unknown peptides has been elucidated through mass spectrometrical analysis of their dinitrophenyl derivatives. This approach is valuable in peptide research, offering a method for determining amino acid sequences in complex biological samples (Penders et al., 2010).
Complexation Behavior with Cucurbit[6]uril
Research on the binding properties of cucurbit[6]uril with various peptides, including dinitrophenyl derivatives, has shed light on peptide interactions in acidic aqueous solutions. Such studies contribute to the understanding of molecular recognition processes, which are crucial for drug design and biomolecular engineering (Buschmann et al., 2005).
Propiedades
Número CAS |
121282-17-5 |
|---|---|
Nombre del producto |
2,4-Dinitrophenylprolyl-leucyl-glycyl-leucyl-tryptophyl-alanyl-argininamide |
Fórmula molecular |
C45H64N14O11 |
Peso molecular |
977.1 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(2,4-dinitroanilino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C45H64N14O11/c1-24(2)18-34(56-41(63)32-12-8-16-48-32)40(62)51-23-38(60)53-35(19-25(3)4)44(66)57-36(20-27-22-50-30-11-7-6-10-29(27)30)43(65)52-26(5)39(61)55-33(13-9-17-49-45(46)47)42(64)54-31-15-14-28(58(67)68)21-37(31)59(69)70/h6-7,10-11,14-15,21-22,24-26,32-36,48,50H,8-9,12-13,16-20,23H2,1-5H3,(H,51,62)(H,52,65)(H,53,60)(H,54,64)(H,55,61)(H,56,63)(H,57,66)(H4,46,47,49)/t26-,32-,33-,34-,35-,36-/m0/s1 |
Clave InChI |
HLOQKQUWJHEVPU-LVBQAGNWSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]4CCCN4 |
SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])NC(=O)CNC(=O)C(CC(C)C)NC(=O)C4CCCN4 |
SMILES canónico |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])NC(=O)CNC(=O)C(CC(C)C)NC(=O)C4CCCN4 |
Otros números CAS |
121282-17-5 |
Secuencia |
PLGLWAR |
Sinónimos |
2,4-dinitrophenylprolyl-leucyl-glycyl-leucyl-tryptophyl-alanyl-argininamide Dnp-Pro-Leu-Gly-Leu-Trp-Ala-Arg-NH2 DPLGLTAA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Fluoro-4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol](/img/structure/B37627.png)
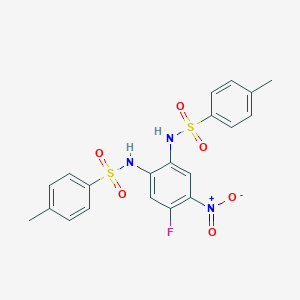


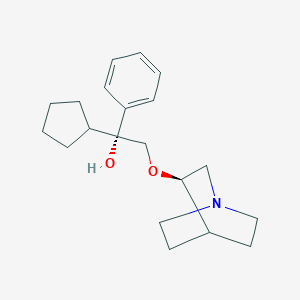
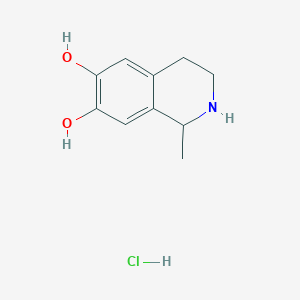
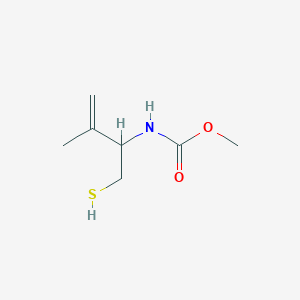

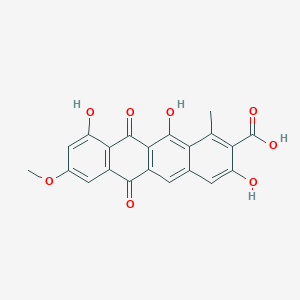
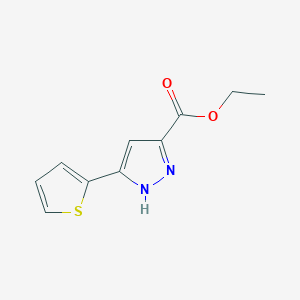
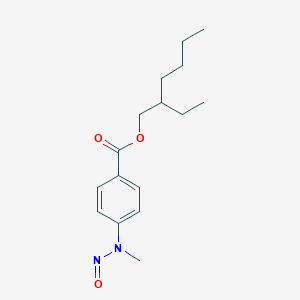
![7-Oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B37648.png)
